(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of an indole ring, a fluorophenyl group, and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include 1-ethyl-1H-indole, 4-fluorobenzaldehyde, and a diazinane trione precursor. The key steps in the synthesis may include:
Condensation Reaction: The indole derivative reacts with the aldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the diazinane ring.
Final Assembly: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The indole and fluorophenyl groups can interact with biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups, like fluoxetine and flurbiprofen.
Diazinane Triones: Other diazinane trione derivatives with varying substituents.
Uniqueness
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16FN3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16FN3O3/c1-2-24-12-13(16-5-3-4-6-18(16)24)11-17-19(26)23-21(28)25(20(17)27)15-9-7-14(22)8-10-15/h3-12H,2H2,1H3,(H,23,26,28)/b17-11+ |
InChI Key |
AVAPORBFZMBDCR-GZTJUZNOSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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